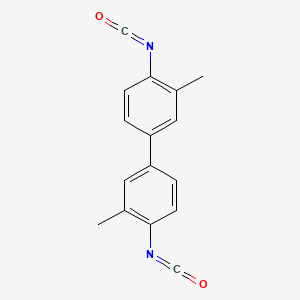

4,4'-Diisocyanato-3,3'-dimethylbiphenyl

Description

Overview of Diisocyanate Chemistry and its Role in Polymer Science

Diisocyanates are a class of chemical compounds characterized by the presence of two isocyanate functional groups (-N=C=O) in their molecular structure. wikipedia.orgsemanticscholar.org The isocyanate group is highly reactive, acting as an electrophile that readily reacts with a variety of nucleophiles, including alcohols, amines, and water. wikipedia.orgrsc.org This reactivity is the cornerstone of polyurethane chemistry. The most significant reaction in polymer science is the step-growth polymerization of diisocyanates with polyols (compounds with two or more hydroxyl or -OH groups). This reaction forms urethane (B1682113) linkages, resulting in the creation of polyurethane polymers. wikipedia.org

When a diisocyanate is treated with an alcohol, it forms a urethane. If a diisocyanate is reacted with a diol or polyol, long polymer chains are formed, known as polyurethanes. wikipedia.org Similarly, the reaction of diisocyanates with primary or secondary amines yields urea (B33335) linkages, leading to the formation of polyurea polymers. wikipedia.org The versatility of diisocyanate chemistry allows for the synthesis of a vast array of polymers with tailored properties, from flexible and rigid foams to durable elastomers, adhesives, sealants, and high-performance coatings. americanchemistry.combdmaee.net This adaptability has made diisocyanates indispensable building blocks in the field of materials science since the 1940s. americanchemistry.com

Significance of Aromatic Diisocyanates in High-Performance Polymer Synthesis

Diisocyanates are broadly categorized into two main types: aromatic and aliphatic, based on the nature of the hydrocarbon structure to which the isocyanate groups are attached. americanchemistry.comdoxuchem.com Aromatic diisocyanates, where the -NCO groups are bonded directly to an aromatic ring, are dominant in the global market and are crucial for synthesizing high-performance polymers. doxuchem.com The rigid and planar nature of the aromatic rings within the polymer backbone imparts exceptional mechanical strength, stiffness, and thermal stability to the resulting materials. doxuchem.compcimag.com

The two most widely used aromatic diisocyanates are Toluene (B28343) diisocyanate (TDI) and Methylene (B1212753) diphenyl diisocyanate (MDI). americanchemistry.commdpi.com

TDI is primarily used in the production of flexible polyurethane foams for applications like furniture, bedding, and carpet underlay. americanchemistry.com

MDI is highly versatile, used for rigid polyurethane foams in insulation, as well as in coatings, adhesives, sealants, and elastomers (CASE applications). americanchemistry.compcimag.com

The incorporation of these aromatic structures is fundamental to creating polymers that can withstand demanding conditions, making them essential in the automotive, construction, and electronics industries. researchgate.netrsc.orgrsc.org Polyurethanes derived from aromatic diisocyanates are known for their excellent physical and chemical resistance properties. pcimag.com

Positioning 4,4'-Diisocyanato-3,3'-dimethylbiphenyl (TODI) within the Aromatic Diisocyanate Landscape

Within the family of aromatic diisocyanates, this compound, commonly known as Tolidine Diisocyanate (TODI), occupies a special niche for high-performance applications. theoremchem.comtcichemicals.com TODI is a symmetrical aromatic diisocyanate supplied as a fine granular solid. chembk.comjohnson-fine.com Its unique molecular structure sets it apart from more common diisocyanates like MDI and TDI.

The key structural features of TODI are its biphenyl (B1667301) backbone and the two methyl groups positioned ortho to the isocyanate groups. These methyl groups create significant steric hindrance, which lowers the reactivity of the isocyanate functions compared to those in TDI and MDI. theoremchem.com This reduced reactivity results in a longer processing time or "pot life" for TODI-based prepolymers, which is a considerable advantage in manufacturing, allowing for easier handling and processing. theoremchem.com

Despite its lower reactivity, TODI is used to synthesize polyurethane elastomers with exceptional performance characteristics. These materials exhibit outstanding heat resistance, excellent resistance to hydrolysis, and robust mechanical properties, making them suitable for use in harsh and demanding environments. theoremchem.comjohnson-fine.com TODI-based elastomers are often compared to those made from Naphthalene diisocyanate (NDI) and are used in applications such as industrial seals, automotive components like shock absorbers, and heavy-duty industrial rollers and belts. theoremchem.com

Interactive Data Table: Comparison of Aromatic Diisocyanates

| Property | This compound (TODI) | Methylene Diphenyl Diisocyanate (MDI) | Toluene Diisocyanate (TDI) |

| CAS Number | 91-97-4 industrialchemicals.gov.au | 101-68-8 (Pure MDI) | 26471-62-5 (Mixture of isomers) |

| Molecular Formula | C16H12N2O2 industrialchemicals.gov.au | C15H10N2O2 | C9H6N2O2 |

| Molecular Weight | 264.28 g/mol industrialchemicals.gov.au | 250.25 g/mol | 174.16 g/mol |

| Appearance | White to yellowish solid chembk.comjohnson-fine.com | White to pale yellow solid | Colorless to pale yellow liquid |

| Melting Point | 70-72 °C chembk.com | 39-43 °C | ~22 °C |

| Key Feature | Symmetrical structure, steric hindrance from methyl groups. theoremchem.com | Versatile, available in pure and polymeric forms. americanchemistry.com | High reactivity, used for flexible foams. americanchemistry.com |

| Primary Advantage | Excellent heat and hydrolysis resistance; long pot life. theoremchem.comjohnson-fine.com | Broad application range from rigid foams to elastomers. americanchemistry.com | Cost-effective for high-volume foam production. doxuchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-11-7-13(3-5-15(11)17-9-19)14-4-6-16(18-10-20)12(2)8-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLCCFKUSALICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Record name | 3,3'-DIMETHYL-4,4'-DIPHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041463 | |

| Record name | 3,3'-Dimethyl-4,4'-diphenylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 1,1'-Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

91-97-4 | |

| Record name | 3,3'-DIMETHYL-4,4'-DIPHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dimethylbiphenyl 4,4′-diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitolylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitolylene diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dimethyl-4,4'-diphenylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITOLYLENE DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L950NB0HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4,4 Diisocyanato 3,3 Dimethylbiphenyl

Current Synthetic Routes for 4,4'-Diisocyanato-3,3'-dimethylbiphenyl

The production of this compound is dominated by the phosgenation of its corresponding diamine, a well-established industrial method. However, ongoing research has explored several alternative pathways to form the isocyanate functional groups, often leveraging classic rearrangement reactions.

The primary industrial route for manufacturing aromatic diisocyanates, including this compound, is the liquid-phase phosgenation of the corresponding diamine, in this case, 3,3'-dimethyl-4,4'-diaminobiphenyl (o-tolidine). nih.govchemindigest.comintratec.us This method is widely used for large-scale production of isocyanates like Methylene (B1212753) Diphenyl Diisocyanate (MDI) and Toluene (B28343) Diisocyanate (TDI). nih.govchemindigest.com

The process is generally conducted in a two-stage or multistage reaction in an inert solvent. google.com

First Stage (Cold Phosgenation): The diamine is reacted with phosgene (B1210022) at low temperatures. This stage leads to the formation of carbamoyl (B1232498) chloride and amine hydrochloride. The amine hydrochloride typically has low solubility in the reaction medium and precipitates as a solid. google.com

Second Stage (Hot Phosgenation): The temperature of the reaction mixture is increased, and the amine hydrochloride and carbamoyl chloride intermediates are reacted with additional phosgene. The carbamoyl chlorides are converted into the final diisocyanate product, this compound, through the elimination of hydrogen chloride (HCl). google.com

This direct phosgenation method is suitable for aromatic amines with high boiling points and is the standard for large-tonnage isocyanate production. nih.gov The reaction is exothermic and requires careful temperature control. chemindigest.com

In response to the hazards associated with phosgene, several non-phosgene routes to isocyanates have been investigated. These methods often involve rearrangement reactions that form the isocyanate group without the use of phosgene. acs.org

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.orgrsc.org This reaction provides a direct pathway to isocyanates from carboxylic acids. nih.gov For the synthesis of this compound, the corresponding dicarboxylic acid, 3,3'-dimethylbiphenyl-4,4'-dicarboxylic acid, would be the starting material.

The key steps of the process are:

Formation of Acyl Azide: The dicarboxylic acid is first converted into a more reactive derivative, such as an acyl chloride. This diacyl chloride is then reacted with an azide salt (e.g., sodium azide) to form the diacyl azide. organic-chemistry.org

Rearrangement: The diacyl azide is heated, causing it to undergo a concerted rearrangement. The R-group migrates to the nitrogen atom as nitrogen gas is eliminated, forming the diisocyanate. wikipedia.orgmasterorganicchemistry.com The migration occurs with complete retention of the R-group's stereochemistry. nih.govwikipedia.org

The resulting diisocyanate can be isolated or used directly in subsequent reactions. organic-chemistry.org

The Lossen rearrangement is the conversion of a hydroxamic acid derivative, typically an O-acyl, O-sulfonyl, or O-phosphoryl hydroxamate, into an isocyanate. wikipedia.orgunacademy.comlscollege.ac.in This reaction proceeds through the formation of an isocyanate intermediate which can then be used to generate other functional groups. wikipedia.org

The general mechanism involves the following steps:

Activation of Hydroxamic Acid: The starting dihydroxamic acid is converted to a derivative with a good leaving group on the oxygen atom.

Formation of Isocyanate: Treatment with a base results in deprotonation, followed by a concerted rearrangement where the R-group migrates from the carbonyl carbon to the nitrogen, displacing the leaving group (a carboxylate anion) to form the isocyanate. lscollege.ac.in

Recent studies have shown that the Lossen rearrangement can be initiated directly from free hydroxamic acids under certain conditions, increasing its practicality. unacademy.comacs.org

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgtcichemicals.com To synthesize this compound, the corresponding primary diamide, 3,3'-dimethylbiphenyl-4,4'-dicarboxamide, would be the starting material.

The reaction is typically carried out by treating the primary amide with bromine and a strong base like sodium hydroxide. masterorganicchemistry.comtcichemicals.com

Formation of N-bromoamide: The base deprotonates the amide, which then reacts with bromine to form an N-bromoamide. wikipedia.org

Rearrangement to Isocyanate: A second deprotonation by the base yields a bromoamide anion. This intermediate rearranges as the R-group migrates from the carbonyl carbon to the nitrogen, and the bromide ion is expelled. This step forms the isocyanate. wikipedia.org

The isocyanate intermediate can be trapped or, if water is present, hydrolyzed to an amine after decarboxylation of the intermediate carbamic acid. wikipedia.orgchemistrysteps.com

| Rearrangement Reaction | Starting Material | Key Intermediate | Key Reagents/Conditions |

|---|---|---|---|

| Curtius Rearrangement | Dicarboxylic Acid | Diacyl Azide | Acyl halide formation, Azide salt, Heat |

| Lossen Rearrangement | Dihydroxamic Acid Derivative | O-Acylated Hydroxamic Acid | Base |

| Hofmann Rearrangement | Primary Diamide | N-bromoamide | Bromine, Strong Base |

Alternative Synthetic Approaches for this compound

Investigation of Green Chemistry Principles in this compound Production

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgwjarr.com The production of isocyanates is a key area where these principles are highly relevant due to the nature of the traditional phosgenation process. acs.org

The industrial phosgenation route has significant environmental and safety drawbacks. Phosgene is an extremely toxic and highly reactive gas, and its use presents serious risks that necessitate stringent safety measures. nih.govacs.org Furthermore, the process generates hydrogen chloride (HCl) as a major byproduct. chemindigest.com When HCl comes into contact with moisture, it forms highly corrosive hydrochloric acid, which places severe demands on the materials of construction for the plant and equipment. acs.org These factors contradict the core green chemistry principles of preventing waste and designing safer chemicals and processes. beilstein-journals.org

In contrast, non-phosgene synthetic routes are being explored as more environmentally friendly alternatives. nih.govacs.org

Elimination of Hazardous Reagents: The primary advantage of methods like the Curtius, Lossen, and Hofmann rearrangements is the complete avoidance of phosgene. acs.org

Waste Reduction: The Curtius rearrangement, for example, produces nitrogen gas as its main byproduct, which is benign. wikipedia.org

Milder Conditions: Some non-phosgene methods, such as those involving the synthesis and subsequent thermal decomposition of carbamates, can be performed under milder conditions, potentially reducing energy consumption. nih.govacs.org The reaction of amines with dimethyl carbonate (DMC) to form carbamates, which are then decomposed to isocyanates, is a notable phosgene-free pathway that has received significant attention. acs.org

Development of Phosgene-Free Synthesis Methods for this compound

Phosgene-free routes to diisocyanates, applicable to the synthesis of this compound, primarily involve the formation of a carbamate intermediate from the corresponding diamine (3,3'-dimethylbenzidine), followed by thermal decomposition (cracking) of the carbamate to yield the diisocyanate. scribd.comutwente.nl

One prominent method is the oxidative carbonylation of the diamine. In a process analogous to the synthesis of Toluene Diisocyanate (TDI), the reaction involves the carbonylation of the amino groups in the presence of an alcohol and an oxidant. scribd.com This forms a urethane (B1682113) (carbamate) intermediate, which is then thermally cracked at high temperatures and low pressure to produce the final diisocyanate and regenerate the alcohol. scribd.comutwente.nl

Another significant phosgene-free pathway is the Dimethyl Carbonate (DMC) method . Dimethyl carbonate is considered an environmentally friendly reagent and a viable substitute for phosgene in carbonylation reactions. nih.gov This process involves reacting the diamine with DMC to produce the corresponding carbamate, which is subsequently decomposed to the diisocyanate. nih.govscribd.com The urea (B33335) method follows a similar principle, where the diamine is reacted with urea to form a carbamate, which is then decomposed. utwente.nl

These multi-step processes, while avoiding phosgene, necessitate careful optimization of reaction conditions for both the carbamate formation and its subsequent decomposition to achieve high yields of the target diisocyanate. utwente.nl

Catalysis in Sustainable this compound Synthesis

Catalysis is fundamental to the efficiency and sustainability of phosgene-free synthesis routes. sciltp.com The development of effective catalysts is crucial for achieving high raw material conversion and product yield under optimized reaction conditions. nih.gov

For the carbamate decomposition step, various metal catalysts have been explored. Single-component metal catalysts, particularly those based on zinc, have demonstrated high activity and cost-effectiveness. nih.gov Composite catalysts, which incorporate a second metallic component, can further enhance the yield of the isocyanate by modifying the active metal's properties. nih.gov

The table below summarizes catalyst types used in analogous phosgene-free diisocyanate synthesis processes.

| Synthesis Step | Catalyst Type | Example/Function | Key Advantage |

| Carbamate Decomposition | Single-Component Metal | Zinc-based catalysts | High activity, cost-effective nih.gov |

| Carbamate Decomposition | Composite Catalysts | Bimetallic systems | Enhanced product yield nih.gov |

| Oxidative Carbonylation | Heterogeneous Complex | Cobalt-Schiff Base on silica support | Facilitates carbonylation; recyclable scribd.com |

Kinetic and Mechanistic Studies of this compound Reactions

The reactivity of this compound is governed by its two isocyanate (-NCO) functional groups. Understanding the mechanisms and kinetics of their reactions is essential for controlling polymerization processes and tailoring final material properties.

Reaction Mechanisms of Isocyanate Groups in Polymerization

The fundamental reaction in the polymerization of diisocyanates is the nucleophilic addition to the electrophilic carbon atom of the isocyanate group. nih.gov In the formation of polyurethanes, the nucleophile is typically a hydroxyl group from a polyol.

The generally accepted mechanism involves a two-step process:

Nucleophilic Attack: The oxygen atom of a hydroxyl group attacks the electrophilic carbon of the isocyanate group. nih.gov This forms an unstable, zwitterionic intermediate.

Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen atom of the isocyanate group, resulting in the formation of a stable carbamate (urethane) linkage. nih.gov

This stepwise addition reaction occurs at both ends of the diisocyanate molecule and with the hydroxyl groups of the polyol, leading to the growth of long polymer chains.

Influence of Steric Hindrance on this compound Reactivity

The molecular structure of this compound features a methyl group positioned ortho to each isocyanate group. These methyl groups exert significant steric hindrance, physically obstructing the path of incoming nucleophiles (e.g., polyol hydroxyl groups) to the electrophilic carbon of the isocyanate.

Role of Catalysts and Reaction Conditions in this compound Polymerization

To control the rate of polyurethane formation, catalysts are almost always employed. capitalresin.com These catalysts accelerate the reaction between the isocyanate and polyol, enabling curing at practical temperatures and times. capitalresin.com The choice of catalyst is critical for modulating the reaction kinetics and influencing the final properties of the polymer. mdpi.com

Catalysts for polyurethane reactions are typically categorized as base or acid catalysts. capitalresin.com

Base Catalysts: This group includes tertiary amines (e.g., diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds. Organotin compounds, such as dibutyltin dilaurate (DBTDL), are particularly effective and exhibit significantly higher catalytic activity than amine catalysts. capitalresin.comresearchgate.net

Acid Catalysts: Compounds like para-toluenesulfonic acid (p-TSA) can also catalyze the reaction, though they generally show lower activity compared to base catalysts under typical conditions. capitalresin.comresearchgate.net

The selection of a catalyst and reaction conditions (e.g., temperature, solvent) allows for precise control over the polymerization rate, which is especially important when working with a sterically hindered and less reactive diisocyanate like this compound.

The following table presents a qualitative comparison of the catalytic activity of different catalyst types on the isocyanate reaction.

| Catalyst Type | Example | Relative Catalytic Activity |

| Organic Acid | p-Toluene sulfonic acid (p-TSA) | Low researchgate.net |

| Tertiary Amine | Diazabicyclo[2.2.2]octane (DABCO) | Intermediate researchgate.net |

| Organotin Compound | Dibutyltin dilaurate (DBTDL) | High researchgate.net |

Polymerization Science and Architecture with 4,4 Diisocyanato 3,3 Dimethylbiphenyl

Polyurethane Synthesis using 4,4'-Diisocyanato-3,3'-dimethylbiphenyl

This compound, also known as o-Tolidine (B45760) Diisocyanate (TODI), is a key component in the synthesis of high-performance thermoplastic polyurethanes (TPUs). researchgate.nettcichemicals.com The synthesis is typically a two-step process. researchgate.net In the first step, a prepolymer is formed by reacting TODI with a polyol, such as polytetramethylene glycol (PTMG), at an elevated temperature, typically around 85°C. researchgate.net The second step involves chain extension, where a diol like 1,4-butanediol (B3395766) (BDO) is added to the prepolymer. researchgate.netmdpi.com The molar ratio of the isocyanate (NCO) groups to the hydroxyl (OH) groups is maintained at 1. researchgate.net The resulting mixture is then cured at a higher temperature, for example, 120°C for 24 hours, to complete the polymerization process. researchgate.net

The structure of TODI, with its two symmetrical benzene (B151609) rings and ortho-methyl groups, imparts a steric hindrance effect. This makes its reactivity lower than that of other common diisocyanates like tolylene diisocyanate (TDI) and 4,4'-diphenylmethane diisocyanate (MDI). researchgate.net However, this unique structure contributes to the excellent heat resistance and mechanical properties of the resulting TPUs. researchgate.net Furthermore, prepolymers synthesized from TODI exhibit long-term storage stability, which is advantageous for industrial applications. researchgate.net

Structure-Property Relationships in this compound-Based Polyurethanes

The properties of polyurethanes derived from this compound are intricately linked to their molecular architecture. researchgate.netmdpi.com These thermoplastic elastomers are segmented polymers, composed of hard and soft segments. The hard segments are formed by the reaction of the diisocyanate (TODI) with a chain extender, while the soft segments consist of a long-chain polyol. researchgate.netresearchgate.net The thermodynamic incompatibility between these segments leads to microphase separation, which is fundamental to the material's properties. pitt.edukoreascience.kr

The ratio of hard segments (HS) to soft segments (SS) is a critical factor in determining the final properties of the polyurethane. researchgate.net An increase in the hard segment content generally leads to an increase in the Young's modulus and ultimate tensile strength of the material. nih.gov This is because the hard segments act as physical crosslinks and reinforcing fillers within the soft segment matrix. nih.gov The miscibility of the hard and soft segments, and consequently the degree of microphase separation, is also influenced by this ratio. mdpi.com

| Property | Effect of Increasing Hard Segment to Soft Segment Ratio |

| Young's Modulus | Increases nih.gov |

| Tensile Strength | Increases nih.gov |

| Hardness | Increases sci-hub.se |

| Glass Transition Temperature (Tg) of Soft Segment | May increase due to greater mixing of segments sci-hub.se |

This table provides a general overview of the influence of the hard to soft segment ratio on the mechanical and thermal properties of polyurethanes.

The molecular weight of the soft segment, typically a polyol, significantly affects the properties of the resulting polyurethane. researchgate.net For a constant hard segment content, increasing the molecular weight of the soft segment leads to a greater degree of microphase separation. researchgate.net This is because longer soft segment chains have a greater tendency to phase separate from the hard segments. mdpi.com This enhanced phase separation can result in improved elastomeric properties. researchgate.net However, the relationship is not always linear, and the specific type of polyol used also plays a crucial role. mdpi.comnih.gov

| Soft Segment Molecular Weight | Effect on Polyurethane Properties |

| Low | Higher degree of phase mixing, potentially leading to a higher soft segment glass transition temperature. researchgate.net |

| High | Improved microphase separation, often resulting in better elastomeric properties and a more defined soft segment glass transition temperature. researchgate.netnih.gov |

This table illustrates the general impact of soft segment molecular weight on the phase behavior and properties of polyurethanes.

Microphase separation is a defining characteristic of segmented polyurethanes, including those based on TODI. mdpi.compitt.edu This phenomenon arises from the thermodynamic incompatibility between the polar, rigid hard segments and the nonpolar, flexible soft segments. pitt.edukoreascience.kr The hard segments tend to aggregate into ordered, glassy, or crystalline domains that act as physical crosslinks, while the soft segments form a continuous, rubbery matrix that imparts elasticity. researchgate.netpitt.edu The extent of microphase separation is influenced by factors such as the chemical structure of the diisocyanate and polyol, the hard-to-soft segment ratio, and the soft segment molecular weight. mdpi.comresearchgate.net An annealing process can increase the degree of microphase separation in TODI-based TPUs. researchgate.netresearchgate.net The degree of microphase separation can be characterized using techniques like Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS). pitt.edu

Hydrogen bonding plays a crucial role in the structure and properties of polyurethanes. nih.govnih.gov In TODI-based polyurethanes, hydrogen bonds primarily form between the N-H groups of the urethane (B1682113) linkages in the hard segments and the carbonyl (C=O) groups, also within the hard segments. mdpi.comnih.gov Hydrogen bonding can also occur between the N-H groups of the hard segments and oxygen atoms in the ether or ester groups of the soft segments. mdpi.comnih.gov These interactions contribute significantly to the cohesion of the hard domains and influence the degree of microphase separation. nih.govnih.gov The symmetry of the diisocyanate molecule can affect the formation of an ordered hydrogen-bonded network. researchgate.net The strength of hydrogen bonding can be investigated using techniques like Fourier-transform infrared spectroscopy (FTIR). mdpi.com

Advanced this compound-Based Thermoplastic Polyurethane (TPU) Fabrication

The unique properties of TODI-based TPUs, particularly their high heat resistance, make them suitable for advanced fabrication techniques like three-dimensional (3D) printing. researchgate.netresearchgate.net The fabrication of high-performance TPUs for such applications involves carefully tailoring the molecular structure, specifically the mole ratio of the hard to soft segments and the molecular weight of the soft segment. researchgate.netresearchgate.net The long-term stability of the TODI-based prepolymer is a significant advantage in these manufacturing processes, allowing for greater processing flexibility. researchgate.net The resulting 3D-printed objects from TODI-based TPUs exhibit excellent mechanical properties and thermal stability, expanding their potential applications in various fields. researchgate.net

Two-Step Polymerization Process for this compound-Based TPU

The synthesis of Thermoplastic Polyurethanes (TPUs) is a versatile process that can be tailored to achieve a wide range of properties. The two-step, or prepolymer, method is a common approach used to create segmented polyurethanes with well-defined structures. tue.nlresearchgate.net This process is particularly relevant for diisocyanates like this compound, where controlled reaction conditions are essential for optimizing the final polymer architecture.

The process begins with the formation of an isocyanate-terminated prepolymer. In this first step, the diisocyanate is reacted with a long-chain polyol (such as a polyester (B1180765) or polyether diol) in a specific molar ratio, typically with an excess of the diisocyanate ([NCO]/[OH] > 1). tue.nl This ensures that the resulting prepolymer chains are capped with reactive isocyanate groups at both ends. researchgate.net

The second step involves chain extension. A low molecular weight diol or diamine, known as a chain extender, is added to the prepolymer. This chain extender reacts with the terminal isocyanate groups, linking the prepolymer chains together to form a high molecular weight segmented copolymer. researchgate.net The reaction can be visualized as follows:

Step 1: Prepolymer Formation

HO-Polyol-OH + 2 OCN-R-NCO → OCN-R-NHCOO-Polyol-CONH-R-NCO

Step 2: Chain Extension

Prepolymer-NCO + HO-Extender-OH → [-CONH-R-NHCOO-Polyol-CONH-R-NHCOO-Extender-O-]n

The resulting TPU structure consists of alternating "soft segments" derived from the flexible polyol and "hard segments" formed from the diisocyanate and the chain extender. tue.nl The distinct properties of TPUs arise from the microphase separation of these immiscible segments. sci-hub.se The hard segments, due to strong intermolecular hydrogen bonding, tend to aggregate into rigid, crystalline, or glassy domains, while the soft segments form an amorphous, rubbery matrix. This unique morphology is responsible for the elastomeric behavior of TPUs.

Post-Curing Effects on this compound-Based TPU Properties

Post-curing is a critical thermal treatment step applied after the initial polymerization and shaping of a polymer. For TPUs, this process involves heating the material at an elevated temperature for a specific duration. This treatment significantly influences the final properties by allowing for the completion of reactions and the enhancement of morphological structure.

A key effect of post-curing is the enhancement of microphase separation between the hard and soft segments. The increased temperature allows for greater chain mobility, enabling the hard segments to better organize themselves into more ordered and stable domains. This improved phase separation leads to a more defined morphology, which directly impacts the mechanical and thermal properties of the TPU.

The tangible benefits of post-curing on TPU properties generally include:

Improved Mechanical Strength : Enhanced phase separation and increased molecular weight lead to higher tensile strength, tear resistance, and hardness. mdpi.com

Better Elastic Recovery : The well-defined hard segment domains act as physical crosslinks, improving the elastic properties and reducing permanent set.

The optimal post-curing temperature and time are crucial parameters that must be determined for each specific TPU formulation to maximize its performance without causing thermal degradation. mdpi.com

Table 1: Illustrative Effect of Post-Curing Temperature on General TPU Properties This table provides a generalized representation of expected trends for TPUs and is not based on specific data for this compound.

| Post-Curing Temperature (°C) | Tensile Strength (MPa) | Hardness (Shore A) | Elongation at Break (%) |

| No Post-Cure | 35 | 85 | 550 |

| 80 | 40 | 88 | 520 |

| 110 | 48 | 92 | 480 |

| 140 | 45 (degradation may start) | 91 | 460 |

Molecular Weight Distribution Control in this compound-Based TPU

The molecular weight (MW) and molecular weight distribution (MWD) are fundamental characteristics of polymers that profoundly influence their processing behavior and final properties. mdpi.comatpchem.com For TPUs synthesized via step-growth polymerization, precise control over these parameters is essential for achieving desired performance characteristics such as tensile strength, modulus, and wear resistance. atpchem.com

Several factors are critical in controlling the molecular weight and its distribution:

Isocyanate Index (NCO/OH Molar Ratio) : This is one of the most important parameters. The stoichiometry between the isocyanate groups (from the diisocyanate) and the hydroxyl groups (from the polyol and chain extender) directly dictates the maximum achievable molecular weight. The highest molecular weight is typically obtained when the molar ratio is close to unity (NCO/OH = 1). atpchem.com A slight excess of isocyanate is often used to compensate for side reactions with any trace amounts of water, but a significant deviation from a 1:1 stoichiometry will result in lower molecular weight polymers due to an excess of one type of functional group at the chain ends.

Purity of Reactants : The presence of monofunctional impurities or moisture can act as chain terminators, preventing the growth of high molecular weight polymer chains. Water, for instance, reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea (B33335) linkage, disrupting the stoichiometry and affecting the polymer structure. atpchem.comosti.gov

Reaction Conditions : Temperature, reaction time, and catalyst concentration can influence the rate of polymerization and the prevalence of side reactions. These conditions must be carefully controlled to ensure the reaction proceeds to high conversion, which is necessary for achieving high molecular weight in step-growth polymerization.

The molecular weight distribution, often characterized by the polydispersity index (PDI = Mw/Mn), also plays a crucial role. A narrow MWD is often desirable for consistent properties. However, a broader MWD can sometimes improve processability. researchgate.net Techniques like Gel Permeation Chromatography (GPC) are used to measure the MW and MWD of the synthesized TPUs. osti.gov

Table 2: Illustrative Impact of Isocyanate Index on TPU Molecular Weight This table provides a generalized representation of expected trends for TPUs and is not based on specific data for this compound.

| Isocyanate Index (NCO/OH Ratio) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |

| 0.95 | 80,000 | 2.1 |

| 0.98 | 120,000 | 2.3 |

| 1.00 | 150,000 | 2.5 |

| 1.02 | 135,000 | 2.4 |

| 1.05 | 95,000 | 2.2 |

Polyimide Synthesis and Composites utilizing this compound

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. While the most common synthesis route involves the reaction of a diamine with a dianhydride, an alternative pathway utilizes diisocyanates, such as this compound. tcichemicals.com This route involves the reaction of a diisocyanate with a tetracarboxylic dianhydride, which proceeds through the release of carbon dioxide to form the stable imide ring. researchgate.netresearchgate.net This method can offer advantages in certain applications, such as the formation of polyimide foams or when specific monomer solubilities are required. researchgate.net The rigid and stable biphenyl (B1667301) core of this compound contributes to the high thermal stability of the resulting polyimide.

In-situ Polymerization Techniques for this compound-Polyimide Nanocomposites

In-situ polymerization is a powerful technique for fabricating polymer nanocomposites with a high degree of filler dispersion. nih.gov In the context of polyimide nanocomposites, this method involves dispersing nanofillers, such as organo-modified montmorillonite (B579905) (OMMT) clay, directly into the monomer solution before the polymerization is initiated. researchgate.netmdpi.com

The process for creating a polyimide/clay nanocomposite via in-situ polymerization typically follows these steps:

The organoclay is first exfoliated and dispersed in a suitable solvent (e.g., N,N-dimethylacetamide, DMAc) using methods like sonication.

The monomers, in this case, this compound and a dianhydride, are then dissolved in this suspension.

Polymerization is initiated, causing the polymer chains to grow in and around the dispersed nanofiller layers.

This approach promotes the intercalation or even exfoliation of the clay platelets within the polymer matrix. researchgate.net By polymerizing in the presence of the nanofiller, strong interfacial interactions can be established between the polymer and the filler, leading to enhanced properties. Compared to simple melt blending, in-situ polymerization helps to prevent the agglomeration of nanoparticles, resulting in a more homogeneous composite material. mdpi.com The resulting nanocomposites often exhibit significantly improved thermal stability, mechanical strength, and barrier properties compared to the pure polyimide. nih.gov

Molecular Composite Formation with this compound and Cyanate (B1221674) Resins

Molecular composites represent a class of materials where a rigid-rod polymer is molecularly dispersed as a reinforcing element within a flexible-coil polymer matrix. Blending polyimides derived from this compound with cyanate ester resins is a strategy to create high-performance polymer networks with tailored properties.

Cyanate ester resins are thermosetting monomers that, upon heating, undergo a cyclotrimerization reaction to form a highly cross-linked, rigid polycyanurate network. This network is known for its excellent thermal stability, low dielectric constant, and low moisture absorption.

When a polyimide precursor is blended with a cyanate ester resin, a co-curing process can be employed. During thermal curing, two reactions occur simultaneously: the imidization of the polyimide precursor and the cyclotrimerization of the cyanate ester. Depending on the miscibility and reaction kinetics of the two components, this can lead to the formation of various morphologies, including interpenetrating polymer networks (IPNs). In an IPN, the two polymer networks are physically entangled on a molecular level without being covalently bonded to each other. This molecular-level reinforcement can lead to synergistic improvements in properties, such as enhanced toughness and higher glass transition temperatures, compared to the individual components.

Investigation of Curing Mechanisms and Phase Separation in this compound-Polyimide Systems

The final morphology and properties of polymer blends, such as those involving polyimides and cyanate resins, are dictated by the interplay between curing kinetics and phase separation thermodynamics. documentsdelivered.com

Curing Mechanisms : The curing of a polyimide system derived from a diisocyanate involves the chemical transformation to form the stable imide ring structure, which is a thermally activated process. For a cyanate ester blend, the curing also involves the thermally induced cyclotrimerization of the cyanate groups. The rates of these respective reactions are temperature-dependent and can be influenced by catalysts.

Phase Separation : Initially, the monomers (diisocyanate, dianhydride, and cyanate ester) may form a homogeneous mixture. However, as the polymerization and curing reactions proceed, the molecular weight of the components increases. This increase in molecular weight reduces the entropy of mixing, often leading to a decrease in miscibility. nycu.edu.tw At a certain point during the curing process, the system may cross a phase boundary (binodal or spinodal curve), initiating phase separation. mdpi.com

The mechanism of phase separation can be either nucleation and growth (NG) or spinodal decomposition (SD), depending on the composition and temperature. nycu.edu.tw

Nucleation and Growth : Occurs when small domains of a new phase form and grow over time.

Spinodal Decomposition : Leads to the formation of a co-continuous, interconnected morphology. nycu.edu.tw

The final morphology is often "frozen-in" when the viscosity of the system increases dramatically as the curing reaction approaches completion, a point known as gelation. The resulting phase-separated morphology, whether it consists of dispersed particles or a co-continuous structure, has a profound impact on the mechanical and thermal properties of the final cured material. researchgate.net Understanding and controlling this phase separation is key to designing materials with optimal performance.

Novel Polymer Architectures and Networks involving this compound

The unique molecular structure of this compound, characterized by the presence of two isocyanate groups attached to a dimethylbiphenyl backbone, offers a versatile platform for the synthesis of a variety of polymer architectures. The steric hindrance provided by the methyl groups and the rigidity of the biphenyl unit influence the polymerization kinetics and the final properties of the polymer network.

Porous Polymer Synthesis with this compound

While the direct synthesis of porous polyurethane foams using exclusively this compound is not extensively documented in readily available literature, the principles of polyurethane foam formation can be applied. The reaction of diisocyanates with polyols in the presence of a blowing agent is the fundamental basis for producing such materials. The structure of the diisocyanate plays a crucial role in determining the morphology and properties of the resulting foam.

In the context of TODI, its rigid and aromatic nature is expected to contribute to the formation of foams with high thermal stability and mechanical strength. The synthesis would typically involve the reaction of TODI with a suitable polyol, such as a polyether or polyester polyol, and a blowing agent like water or a physical blowing agent. The reaction of the isocyanate groups with water would generate carbon dioxide, which acts as the blowing agent to create the porous structure.

Future research in this area could focus on systematically studying the influence of TODI on the cell structure, density, and mechanical properties of polyurethane foams. A comparative analysis with foams derived from other common diisocyanates like Toluene (B28343) Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI) would be beneficial in highlighting the unique advantages of using TODI for porous polymer synthesis.

Cross-linking Applications of this compound

This compound serves as an effective cross-linking agent for polymers containing active hydrogen groups, such as hydroxyl-terminated polymers. The two isocyanate groups of TODI can react with these active hydrogens to form a three-dimensional polymer network, thereby enhancing the mechanical properties and thermal stability of the material.

One significant application of TODI as a cross-linker is in the curing of polyurethane elastomers. For instance, in the synthesis of polyurethanes from polycarbonate diols and butanediol, the choice of diisocyanate significantly influences the final properties. A study comparing various diisocyanates demonstrated that TODI-based polyurethanes exhibit distinct thermal and mechanical characteristics. nih.gov

The table below summarizes some of the key properties of a polyurethane synthesized using TODI compared to those synthesized with other diisocyanates.

| Diisocyanate | Glass Transition Temperature (Tg) of Soft Segment (°C) | Hard Segment Weight Fraction in Soft Phase (wH,DSC) | Tensile Strength (MPa) | Elongation at Break (%) |

| TODI | -32.8 | 0.16 | 23.4 | 450 |

| MDI | -31.5 | 0.17 | 23.4 | 450 |

| HDI | -38.4 | 0.08 | 15.7 | 500 |

| IPDI | -44.2 | 0.02 | 18.6 | 550 |

Data compiled from a study on the influence of diisocyanate structure on the properties of segmented polyurethanes. nih.gov

Furthermore, TODI has been utilized in the synthesis of liquid crystalline polyurethanes. In one study, a thermotropic liquid crystalline polyurethane was synthesized through the polyaddition reaction of TODI with 4,4'-bis(6-hydroxyhexoxy)biphenyl. The resulting polymer exhibited a nematic phase over a wide temperature range and had a decomposition temperature above 300°C, indicating high thermal stability. researchgate.net

The cross-linking of hydroxyl-terminated polybutadiene (B167195) (HTPB), a common binder in solid rocket propellants, is another area where TODI's properties can be advantageous. While studies have explored various diisocyanates for this purpose, the rigid nature of TODI could impart enhanced mechanical strength to the resulting propellant grain. The reaction involves the isocyanate groups of TODI reacting with the hydroxyl groups at the ends of the HTPB chains, forming a durable cross-linked network. google.comnih.gov

The following table outlines the reactants and expected products in the cross-linking of HTPB with TODI.

| Reactant 1 | Reactant 2 | Cross-linked Product | Key Properties |

| Hydroxyl-terminated Polybutadiene (HTPB) | This compound (TODI) | TODI-cross-linked HTPB elastomer | Enhanced mechanical strength, High thermal stability |

Advanced Characterization Techniques for 4,4 Diisocyanato 3,3 Dimethylbiphenyl and Its Derivatives

Spectroscopic Analysis in 4,4'-Diisocyanato-3,3'-dimethylbiphenyl Research

Spectroscopic techniques are indispensable for probing the molecular structure and functional groups present in this compound and its polymeric derivatives. These methods provide detailed information on chemical bonding, molecular conformation, and electronic transitions.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and monitoring the polymerization of this compound. The FT-IR spectrum of the TODI monomer is characterized by a strong, sharp absorption band in the region of 2240–2280 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This peak is a key indicator of the presence of unreacted monomer.

Upon polymerization with a polyol to form a polyurethane, the intensity of the isocyanate peak diminishes and eventually disappears, while new characteristic bands for the urethane (B1682113) linkage appear. thermofisher.com These include a broad N-H stretching vibration around 3300–3440 cm⁻¹, a C=O (urethane carbonyl) stretching vibration typically between 1700 and 1730 cm⁻¹, and C-N stretching and N-H bending vibrations (Amide II) around 1530 cm⁻¹. researchgate.networldwidejournals.comosti.gov The position and shape of the C=O band can provide insights into the degree of hydrogen bonding within the polymer matrix, distinguishing between "free" and hydrogen-bonded carbonyl groups. spectroscopyonline.com

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

|---|---|---|---|

| ~3330 | N-H stretching | Urethane | chemicalbook.com |

| ~2940 | C-H stretching (asymmetric) | Alkyl | chemicalbook.com |

| ~2860 | C-H stretching (symmetric) | Alkyl | mdpi.com |

| ~2270 | -N=C=O asymmetric stretching | Isocyanate | spectroscopyonline.com |

| ~1725 | C=O stretching (free) | Urethane | spectroscopyonline.com |

| ~1705 | C=O stretching (hydrogen-bonded) | Urethane | spectroscopyonline.com |

| ~1530 | N-H bending / C-N stretching (Amide II) | Urethane | researchgate.net |

| ~1220 | C-O-C stretching | Urethane/Ether | spectroscopyonline.com |

Raman spectroscopy serves as a complementary technique to FT-IR for the analysis of polymers derived from this compound. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing nonpolar bonds and symmetric vibrations, providing valuable information about the polymer backbone and aromatic structures. mdpi.com

In the analysis of TODI-based polyurethanes, Raman spectroscopy can be used to characterize the aromatic rings of the biphenyl (B1667301) moiety. Characteristic bands for the aromatic C-C stretching vibrations are expected in the 1600-1620 cm⁻¹ region. researchgate.nethaverford.edu The disappearance of the -N=C=O symmetric stretching band, which is Raman active, also confirms the completion of the polymerization reaction. Furthermore, Raman spectroscopy can be employed to study the morphology and phase segregation in segmented polyurethanes by analyzing changes in the polymer chain conformation and intermolecular interactions. nih.gov

| Raman Shift (cm⁻¹) | Assignment | Structural Unit | Reference |

|---|---|---|---|

| ~2930 | C-H stretching (asymmetric) | Alkyl | mdpi.com |

| ~2890 | C-H stretching (symmetric) | Alkyl | mdpi.com |

| ~1712 | C=O stretching | Urethane | haverford.edu |

| ~1617 | Aromatic C-C stretching | Biphenyl | haverford.edu |

| ~1523 | Amide II (N-H bending, C-N stretching) | Urethane | haverford.edu |

| ~1448 | CH₂ bending | Alkyl | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of the precursor, 4,4'-dimethylbiphenyl, characteristic signals for the aromatic protons appear in the range of 7.21-7.45 ppm, while the methyl protons show a singlet peak around 2.36 ppm. rsc.org For TODI, the introduction of the electron-withdrawing isocyanate groups would be expected to cause a downfield shift of the adjacent aromatic protons. In the corresponding polyurethanes, the formation of the urethane linkage leads to the appearance of a new signal for the N-H proton, typically in the downfield region of the spectrum.

¹³C NMR spectroscopy provides further confirmation of the structure, with distinct signals for the aromatic carbons, the methyl carbons, and the highly deshielded carbon of the isocyanate group (typically around 120-130 ppm). Upon polymerization, the isocyanate carbon signal is replaced by the signal for the urethane carbonyl carbon at approximately 150-160 ppm.

| Nucleus | Compound Type | Expected Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 4,4'-Dimethylbiphenyl (precursor) | 7.21 - 7.45 | Aromatic protons | rsc.org |

| ¹H | 4,4'-Dimethylbiphenyl (precursor) | ~2.36 | Methyl protons (-CH₃) | rsc.org |

| ¹H | TODI-based Polyurethane | Downfield region | Urethane N-H proton | researchgate.net |

| ¹³C | Aromatic Diisocyanate | 120 - 130 | Isocyanate carbon (-N=C=O) | researchgate.net |

| ¹³C | TODI-based Polyurethane | 150 - 160 | Urethane carbonyl carbon | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding or non-bonding orbitals to anti-bonding orbitals. Aromatic isocyanates typically exhibit strong UV absorption due to π → π* transitions within the benzene (B151609) rings. rsc.org The biphenyl structure in TODI is expected to show characteristic absorption bands. In a study of a liquid crystalline polyurethane synthesized from TODI, strong UV absorption at 313 nm was attributed to the π–π* transition of an azo group, indicating that the biphenyl moiety also contributes to the UV-Vis spectrum. researchgate.net Analysis of the UV-Vis spectra of TODI-based polyurethanes can be used to assess the incorporation of the aromatic diisocyanate into the polymer chain and to study the electronic interactions between the chromophoric units.

Chromatographic Methods for Purity and Molecular Weight Determination

Chromatographic techniques are essential for separating components of a mixture and determining the purity and molecular weight characteristics of polymeric materials.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. nist.gov GPC separates molecules based on their hydrodynamic volume in solution. nist.gov Larger molecules elute from the chromatography column faster than smaller molecules.

The results from a GPC analysis provide several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. nih.gov The PDI is a measure of the breadth of the molecular weight distribution. nih.gov These parameters are critical as they significantly influence the mechanical and thermal properties of the final polyurethane material. For instance, a narrow PDI often correlates with more uniform and predictable material properties.

| Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI = Mw/Mn) | Reference |

|---|---|---|---|---|

| Representative Polyurethane 1 | 35,000 | 75,000 | 2.14 | researchgate.net |

| Representative Polyurethane 2 | 42,000 | 89,000 | 2.12 | researchgate.net |

| Representative Polyurethane 3 | 51,000 | 110,000 | 2.16 | researchgate.net |

Microscopic and Imaging Techniques in Material Characterization

Microscopy techniques provide visual evidence of a material's morphology, from the microscale down to the nanoscale. For polymers derived from TODI, these techniques are indispensable for analyzing features such as phase separation, crystalline structures, surface topography, and the dispersion of any incorporated nanoparticles.

Optical Microscopy (OM), particularly in polarized light mode (Polarized Optical Microscopy or POM), is a fundamental technique for studying the morphology of anisotropic materials, such as liquid crystalline polymers. In the context of TODI derivatives, POM is instrumental in identifying and characterizing the liquid crystalline phases of thermotropic liquid crystalline polyurethanes (LCPUs) synthesized from TODI.

A study on a thermotropic LCPU synthesized from the polyaddition reaction of TODI with 4,4-bis(6-hydroxyhexoxy)biphenyl (BHHBP) utilized POM to investigate its liquid crystalline behavior. researchgate.net The observations from POM, in conjunction with other techniques like differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD), revealed that this TODI-based LCPU exhibited a nematic phase with a characteristic threaded texture. researchgate.net This technique allows for the direct observation of the material's texture as it is heated and cooled, providing critical information on phase transition temperatures and the stability of the mesophases.

The table below summarizes the typical findings from a POM analysis of a TODI-based liquid crystalline polyurethane.

| Parameter | Observation | Interpretation |

| Texture | Threaded or Schlieren textures | Indicative of a nematic liquid crystalline phase. |

| Birefringence | Bright and dark regions under crossed polarizers | Confirms the presence of anisotropic domains within the material. |

| Phase Transitions | Changes in texture upon heating/cooling | Allows for the determination of melting and clearing temperatures. |

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and cross-sectional morphology of materials at high magnifications. For derivatives of this compound, SEM analysis provides valuable insights into the microstructure of elastomers, foams, and composites.

In the case of thermoplastic polyurethane (TPU) elastomers derived from TODI, SEM can be employed to study the surface of molded or 3D-printed objects. This analysis can reveal information about surface roughness, the presence of voids or defects, and the distribution of different phases. For instance, in a study focused on fabricating high-performance TPU for 3D printing using TODI, while not explicitly detailed in the abstract, SEM would be a standard method to evaluate the quality of the printed filaments and the final objects. researchgate.net

For porous materials like polyurethane foams, SEM is essential for characterizing the cellular structure. Cross-sectional SEM images can be used to determine cell size, cell size distribution, and cell wall morphology (open vs. closed cells). This information is critical as it directly influences the mechanical and thermal insulation properties of the foam.

Below is a table illustrating the type of data that can be obtained from SEM analysis of a hypothetical TODI-based polyurethane foam.

| Analysis Type | Parameter Measured | Typical Finding for Polyurethane Foam |

| Surface Analysis | Surface roughness, presence of defects | Smooth or textured surface depending on the molding process. |

| Cross-Sectional Analysis | Cell size, cell shape, strut thickness | Uniform, closed-cell structure for good insulation properties. |

| Fracture Surface Analysis | Ductile or brittle fracture features | Provides insight into the failure mechanism of the material. |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of a material's nanostructure. For TODI-based polyurethanes, TEM is particularly useful for studying the microphase separation between the hard and soft segments, a phenomenon that is fundamental to the properties of these elastomers.

The hard segments, formed by the reaction of TODI with a chain extender, and the soft segments, typically a polyol, are often thermodynamically incompatible, leading to the formation of distinct nanodomains. TEM can directly visualize these domains, providing information on their size, shape, and distribution within the soft segment matrix. To enhance contrast between the hard and soft domains, staining agents can be used.

The nanostructure revealed by TEM is crucial for understanding the mechanical properties of TODI-based elastomers. For example, the degree of microphase separation and the interconnectivity of the hard domains can significantly impact the material's tensile strength, elasticity, and heat resistance. A study on high heat resistance TODI-based TPUs suggests that the symmetrical and rigid structure of TODI contributes to a well-defined microphase separation, which could be visualized using TEM. researchgate.net

The following table summarizes the potential findings from a TEM analysis of a TODI-based polyurethane elastomer.

| Feature | Information Obtained | Impact on Material Properties |

| Hard Domains | Size, shape, and distribution | Act as physical crosslinks, enhancing strength and elasticity. |

| Soft Matrix | Continuous or discontinuous phase | Determines the flexibility and low-temperature performance. |

| Interphase | Degree of mixing between hard and soft segments | Affects the overall compatibility and toughness of the material. |

Computational Chemistry and Modeling of 4,4 Diisocyanato 3,3 Dimethylbiphenyl Systems

Molecular Mechanics and Dynamics Simulations for Polymer Properties Prediction

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational methods for predicting the macroscopic properties of polymers based on their atomistic structure. researchgate.net These techniques are particularly useful for exploring the conformational landscape and dynamic behavior of polyurethane (PU) systems derived from monomers like 4,4'-Diisocyanato-3,3'-dimethylbiphenyl.

In this approach, a polymer system is modeled by representing atoms as spheres and chemical bonds as springs, with parameters (a force field) that describe the potential energy of the system. MD simulations solve Newton's equations of motion for this system, allowing researchers to track the trajectories of atoms and molecules over time. nih.gov This enables the prediction of various bulk properties. For polyurethanes, MD simulations can effectively quantify mechanical and dynamic properties, providing theoretical guidance for the structural design of polymers at the molecular level. researchgate.nettaylorfrancis.com

Key properties predicted for TODI-based polyurethanes using MD simulations include:

Mechanical Properties: Stress-strain behavior, Young's modulus, bulk modulus, and shear modulus can be calculated to understand the material's stiffness, strength, and elasticity. taylorfrancis.com

Thermodynamic Properties: Glass transition temperature (Tg), density, and coefficient of thermal expansion are accessible through simulations, which are crucial for determining the operational temperature range of the material.

Structural and Morphological Properties: MD simulations are used to investigate the microphase separation between hard segments (derived from TODI and chain extenders) and soft segments (derived from polyols) in polyurethanes. researchgate.netmdpi.com The degree of phase separation is critical as it governs many of the final material properties. mdpi.com

Interfacial Properties: For composites or coatings, simulations can model the interaction between the polyurethane matrix and other components, such as fillers or substrates, to predict adhesion and interfacial strength. researchgate.net

| Property | Predicted Value | Description |

|---|---|---|

| Young's Modulus (GPa) | 2.5 - 4.0 | A measure of the material's stiffness or resistance to elastic deformation. |

| Poisson's Ratio | 0.35 - 0.42 | The ratio of transverse strain to axial strain, indicating how the material deforms in directions perpendicular to the applied force. |

| Bulk Modulus (GPa) | 3.0 - 5.0 | A measure of resistance to compression. |

| Shear Modulus (GPa) | 0.9 - 1.5 | A measure of the material's resistance to shearing stress. |

| Glass Transition Temperature (K) | 350 - 450 | The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comnih.gov For this compound, these methods can elucidate the fundamental aspects of its chemistry.

DFT calculations can be used to optimize the molecular geometry of the TODI monomer and calculate various electronic properties. mdpi.com This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how TODI will react with other molecules, such as polyols, in the polymerization process. researchgate.net

Applications of quantum chemistry to the TODI system include:

Reactivity Analysis: The isocyanate (-N=C=O) groups are the primary reactive sites in TODI. Quantum calculations can determine the partial charges on the carbon and oxygen atoms of the isocyanate group, confirming the electrophilic nature of the carbon atom, which is susceptible to nucleophilic attack by the hydroxyl groups of polyols. nih.gov

Reaction Mechanism Studies: The mechanism of urethane (B1682113) bond formation can be investigated by calculating the energy profile of the reaction pathway. This involves identifying transition states and intermediates, which helps in understanding the reaction kinetics and the effect of catalysts. nih.govchemrxiv.org

Spectroscopic Properties: Theoretical calculations can predict infrared (IR) and Raman spectra. mdpi.com For TODI, this allows for the assignment of characteristic vibrational frequencies, such as the strong absorption band of the N=C=O stretching vibration, which is a key signature used to monitor the progress of polymerization.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO (eV) | -7.5 | Relates to the molecule's ability to donate electrons. |

| Energy of LUMO (eV) | -1.2 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 6.3 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment (Debye) | 2.8 | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

| Mulliken Charge on NCO Carbon | +0.55 | Indicates the electrophilicity of the carbon atom, the primary site for nucleophilic attack. |

Cheminformatics and QSAR/QSPR Approaches for Structure-Activity/Property Relationships

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These statistical models correlate the chemical structure of molecules with their biological activity or physical properties. nih.govresearchgate.net

For polymers derived from this compound, QSPR can be a powerful tool to predict material properties without the need for time-consuming synthesis and experimental testing. researchgate.netmdpi.com The process involves:

Data Collection: Gathering a dataset of polymers with known properties (e.g., tensile strength, dielectric constant, thermal stability).

Descriptor Calculation: Using software to calculate a large number of numerical values, known as molecular descriptors, that represent the chemical structure of the polymer repeating units. These can include constitutional, topological, geometric, and quantum-chemical descriptors. nih.gov

Model Development: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., Gradient Boosting Regressor), to build a mathematical equation that links the descriptors to the property of interest. researchgate.netresearchgate.netmdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com

QSPR models can be developed to predict a wide range of properties for TODI-based materials, including thermal properties (Tg, decomposition temperature), mechanical properties (modulus, strength), and electrical properties (dielectric constant). researchgate.net

Predictive Modeling for this compound-Based Material Design

Predictive modeling integrates the computational techniques described above to create a workflow for the rational design of new materials. By starting with a target property, these models can screen virtual libraries of potential polymer structures to identify promising candidates for synthesis. This in-silico screening significantly accelerates the material discovery process.

For materials based on this compound, a predictive modeling approach would involve:

Virtual Monomer Screening: Creating a virtual library by combining TODI with various polyols and chain extenders.

Property Prediction: Using QSPR models to rapidly predict key properties for all virtual polymers in the library. bris.ac.uk For instance, a model could predict the thermal stability or mechanical toughness of each potential polyurethane. researchgate.netmdpi.com

Multi-Objective Optimization: Identifying candidate structures that exhibit the best balance of desired properties. For example, the goal might be to design a polyurethane with high thermal stability, high tensile strength, and low cost.

Detailed Simulation: Taking the most promising candidates identified through QSPR and performing more detailed and computationally intensive MD or DFT calculations to validate their properties and gain deeper mechanistic insights before committing to laboratory synthesis.

This hierarchical modeling approach, from rapid QSPR screening to detailed molecular simulation, provides a powerful framework for designing novel, high-performance polyurethanes based on the this compound monomer.

Toxicological and Environmental Considerations of 4,4 Diisocyanato 3,3 Dimethylbiphenyl

Mechanistic Toxicology of Isocyanates including 4,4'-Diisocyanato-3,3'-dimethylbiphenyl

The toxicological effects of isocyanates, including this compound, are primarily driven by the high reactivity of the isocyanate (-NCO) functional group. osha.gov This group readily reacts with nucleophilic moieties in biological macromolecules, such as the amino and sulfhydryl groups of proteins, leading to the formation of protein adducts. industrialchemicals.gov.au This initial molecular event is central to the mechanisms of sensitization. industrialchemicals.gov.au

Respiratory Sensitization Mechanisms of this compound and Related Diisocyanates

While specific data on this compound (also known as o-Tolidine (B45760) Diisocyanate or TODI) is limited, its potential as a respiratory sensitiser is inferred from extensive data on structurally related diisocyanates such as hexamethylene diisocyanate (HDI), methylene (B1212753) diphenyl diisocyanate (MDI), and toluene (B28343) diisocyanate (TDI). industrialchemicals.gov.au These compounds are confirmed human respiratory sensitisers. industrialchemicals.gov.au